molecular formula C18H21N3S B2885951 N-(3-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide CAS No. 399002-78-9

N-(3-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide

Cat. No. B2885951
CAS RN: 399002-78-9
M. Wt: 311.45
InChI Key: RJULKOAZXBIPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an important tool for researchers in many different fields.

Scientific Research Applications

Platelet Antiaggregating and Other Activities

N-(3-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide and related compounds have been studied for their potential in medical applications, particularly their platelet antiaggregating activities. For instance, N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, 4-morpholine-, 1,2,3,4-tetrahydro-1-quinoline-, 1,2,3,4-tetrahydro-2-isoquinoline-, 10-phenothiazine- and 2,2'-dipyridylamine-carbothioamides have shown promising results. Some compounds in this category exhibited antiaggregating activity superior or comparable to that of acetylsalicylic acid, along with moderate hypoglycemic activity in rats and competitive antiacetylcholine and H1-antihistaminic effects (Ranise et al., 1991).

Anticancer Potential

The compound has also shown potential in anticancer research. For instance, related pyrazole-1-carbothioamide nucleosides were synthesized and evaluated against various human cancer cell lines, with some compounds demonstrating significant antiproliferative activity. These findings highlight the potential of this compound derivatives in cancer therapy (Radwan et al., 2019).

Antimicrobial and Antiurease Activities

Research into morpholine derivatives containing an azole nucleus, such as 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide, has revealed their antimicrobial and antiurease activities. This class of compounds, including those similar to this compound, displayed activity against microorganisms like Mycobacterium smegmatis and Candida albicans, as well as enzyme inhibition properties (Bektaş et al., 2012).

DNA/Protein Binding and Cytotoxicity Studies

In the field of bioinorganic chemistry, compounds like N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide have been synthesized and characterized. Their interactions with calf thymus DNA (CT DNA) and bovine serum albumin (BSA) have been studied, along with DNA cleavage abilities and cytotoxicity against cancer cell lines. These studies are crucial for understanding the biological implications of this compound derivatives (Muralisankar et al., 2016).

Derivatization Reagents in Chromatography

Derivatization reagents, including N-(Pyridin-3-yl)hydrazinecarbothioamide, have been synthesized for use in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). This research is significant for analytical chemistry, particularly for the enhanced detection of analytes in complex mixtures (Inoda et al., 2011).

properties

IUPAC Name

N-(3-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S/c1-14-6-4-8-16(12-14)20-18(22)21-11-3-2-9-17(21)15-7-5-10-19-13-15/h4-8,10,12-13,17H,2-3,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJULKOAZXBIPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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